6,7-Dihydro-5H-[2]pyrindin-7-ylamine
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Overview
Description
6,7-Dihydro-5H-2pyrindin-7-ylamine is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine and is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-2pyrindin-7-ylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentanone and an appropriate amine, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of 6,7-Dihydro-5H-2pyrindin-7-ylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-2pyrindin-7-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6,7-Dihydro-5H-2pyrindin-7-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-2pyrindin-7-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6,7-Dihydro-5H-2pyrindin-7-ylamine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar bicyclic structure but differs in its functional groups and specific properties.
6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: Another related compound with a thieno ring fused to the bicyclic structure, exhibiting different chemical and biological properties.
The uniqueness of 6,7-Dihydro-5H-2pyrindin-7-ylamine lies in its specific structure and the resulting chemical and biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-3-4-10-5-7(6)8/h3-5,8H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDLBDKLNMSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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